Cas no 6214-29-5 ((2E)-3-methoxyprop-2-enoic acid)

(2E)-3-methoxyprop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-PROPENOIC ACID, 3-METHOXY-, (2E)-
- (2E)-3-methoxyprop-2-enoic acid
- 3-methoxypropenoic acid
- VFUQDUGKYYDRMT-NSCUHMNNSA-N
- (E)-3-methoxyprop-2-enoic Acid
- (E)-3-Methoxyacrylic acid
- starbld0049751
- AS-77727
- beta-methoxyacrylic acid
- (2E)-3-methoxyacrylic acid
- (E)-beta-methoxyacrylic acid
- 3-METHOXYACRYLIC ACID
- D97266
- propenoic acid, 3-methoxy-
- EN300-116057
- CS-0201343
- 6214-29-5
- 6162-52-3
- 3-methoxyprop-2-enoic acid
- 2-Propenoic acid, 3-methoxy-
- 3-Methoxy acrylic acid
- BS-47890
- 2-?Propenoic acid, 3-?methoxy-
- 2-Propenoic acid, 3-methoxy-, (2E)-
- (2E)-3-METHOXYPROP-2-ENOIC ACID
-
- MDL: MFCD06208061
- インチ: InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
- InChIKey: VFUQDUGKYYDRMT-NSCUHMNNSA-N
- ほほえんだ: CO\C=C\C(O)=O
計算された属性
- せいみつぶんしりょう: 102.031694049g/mol
- どういたいしつりょう: 102.031694049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 84.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
(2E)-3-methoxyprop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306885-5g |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 95% | 5g |
$1695.0 | 2023-09-05 | |
Enamine | EN300-306885-0.05g |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 95% | 0.05g |
$118.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1212329-1g |
(E)-3-Methoxyacrylic acid |
6214-29-5 | 95% | 1g |
$380 | 2024-07-23 | |
Enamine | EN300-306885-5.0g |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 5.0g |
$388.0 | 2023-02-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR421-200mg |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 97% | 200mg |
872.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272013-250mg |
(E)-3-Methoxyacrylic acid |
6214-29-5 | 98% | 250mg |
¥477.00 | 2024-05-06 | |
Enamine | EN300-306885-0.1g |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 95% | 0.1g |
$176.0 | 2023-09-05 | |
Enamine | EN300-306885-0.5g |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 95% | 0.5g |
$457.0 | 2023-09-05 | |
Enamine | EN300-306885-10g |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 95% | 10g |
$2516.0 | 2023-09-05 | |
eNovation Chemicals LLC | D965245-1g |
(2E)-3-methoxyprop-2-enoic acid |
6214-29-5 | 95% | 1g |
$398 | 2025-02-22 |
(2E)-3-methoxyprop-2-enoic acid 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
(2E)-3-methoxyprop-2-enoic acidに関する追加情報
Research Brief on (2E)-3-Methoxyprop-2-enoic Acid (CAS: 6214-29-5): Recent Advances and Applications in Chemical Biology and Medicine
(2E)-3-Methoxyprop-2-enoic acid (CAS: 6214-29-5) is an α,β-unsaturated carboxylic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its methoxy and carboxylic acid functional groups, serves as a key intermediate in the synthesis of bioactive molecules and has been explored for its potential therapeutic properties. Recent studies have highlighted its role in modulating enzymatic activity, serving as a building block for drug discovery, and contributing to the development of novel materials. This research brief synthesizes the latest findings on (2E)-3-methoxyprop-2-enoic acid, focusing on its chemical properties, biological activities, and emerging applications.
Recent investigations into (2E)-3-methoxyprop-2-enoic acid have revealed its potential as a Michael acceptor, a property that makes it valuable in the design of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in targeting cysteine residues in enzymes such as proteases and kinases, which are critical in disease pathways like cancer and inflammation. The study reported that derivatives of (2E)-3-methoxyprop-2-enoic acid exhibited selective inhibition of cathepsin B, a protease implicated in tumor progression, with IC50 values in the low micromolar range. These findings suggest its promise as a scaffold for developing covalent drugs with improved specificity and potency.
In addition to its role in drug discovery, (2E)-3-methoxyprop-2-enoic acid has been explored for its antimicrobial properties. A 2024 preprint on bioRxiv detailed its incorporation into hybrid molecules that synergize with existing antibiotics to combat multidrug-resistant bacterial strains. The study highlighted that the compound's electrophilic nature enhances membrane permeability, enabling it to disrupt bacterial biofilms. Notably, the combination of (2E)-3-methoxyprop-2-enoic acid derivatives with β-lactam antibiotics restored susceptibility in methicillin-resistant Staphylococcus aureus (MRSA), underscoring its potential as an adjuvant therapy.
Beyond therapeutic applications, (2E)-3-methoxyprop-2-enoic acid has been utilized in materials science. A recent ACS Applied Materials & Interfaces publication (2024) described its use as a crosslinking agent in biodegradable hydrogels for drug delivery. The compound's α,β-unsaturated carbonyl moiety facilitated photo-initiated polymerization, yielding hydrogels with tunable mechanical properties and sustained release profiles for small-molecule drugs. This innovation addresses challenges in localized drug delivery, particularly for chronic wounds and inflammatory conditions.
Despite these advances, challenges remain in optimizing the pharmacokinetics and safety profiles of (2E)-3-methoxyprop-2-enoic acid derivatives. Ongoing research aims to mitigate off-target effects associated with its reactivity while expanding its applicability to other disease targets. Collaborative efforts between synthetic chemists and biologists are expected to unlock further potential, positioning this compound as a cornerstone in next-generation therapeutics and functional materials.
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